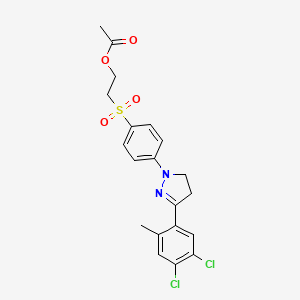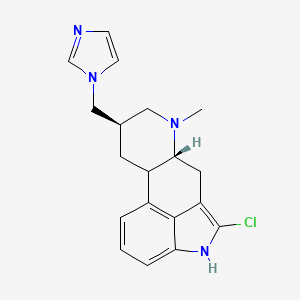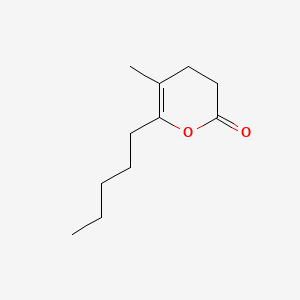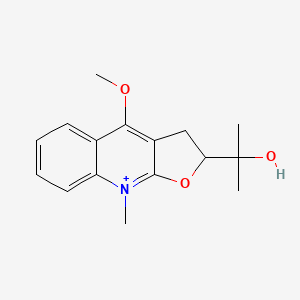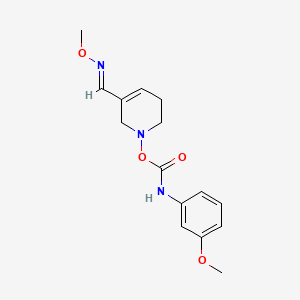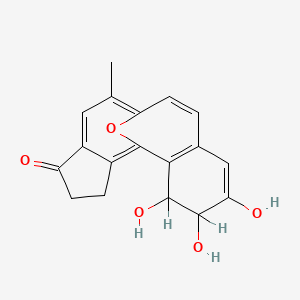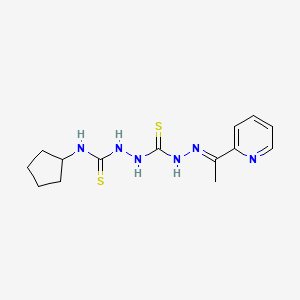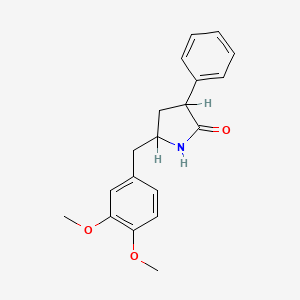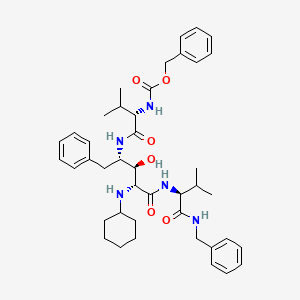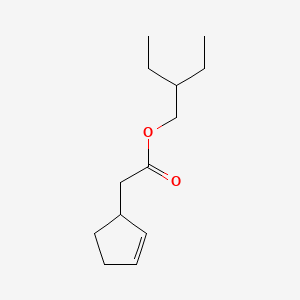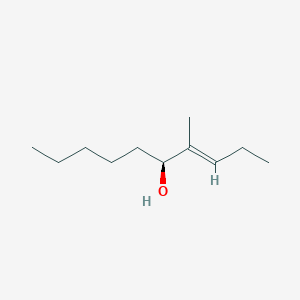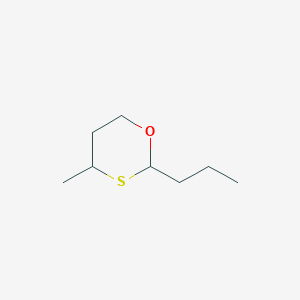
4-Methyl-2-propyl-1,3-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-propyl-1,3-oxathiane is a chemical compound with the molecular formula C8H16OS. It is a member of the oxathiane family, characterized by its sulfur-containing heterocyclic structure. This compound is known for its distinct odor and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-2-propyl-1,3-oxathiane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxathiane with propyl halides under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and specialized equipment to handle the reagents and control the reaction conditions. The production is scaled up to meet the demand for this compound in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-propyl-1,3-oxathiane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
4-Methyl-2-propyl-1,3-oxathiane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to understand its interaction with biological molecules and pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Methyl-2-propyl-1,3-oxathiane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Methyl-2-propyl-1,3-oxathiane is compared with other similar compounds to highlight its uniqueness:
2-Methyl-4-propyl-1,3-oxathiane: Similar structure but different isomerism.
1,3-Oxathiane derivatives: Variations in the substituents and functional groups.
Other sulfur-containing heterocycles: Differences in ring size and substitution patterns.
These comparisons help in understanding the distinct properties and applications of this compound.
Propriétés
Numéro CAS |
1064678-08-5 |
|---|---|
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
4-methyl-2-propyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
QFFMTTQDIZRKLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OCCC(S1)C |
Densité |
0.939-0.942 (20°) |
Description physique |
Clear colourless to yellow liquid; Sweet onion to garlic aroma |
Solubilité |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


